molecular formula C10H9ClN2 B11906240 7-(Chloromethyl)-5-methylquinoxaline

7-(Chloromethyl)-5-methylquinoxaline

Cat. No.: B11906240
M. Wt: 192.64 g/mol
InChI Key: ONWTVBMYGOOWEZ-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-5-methylquinoxaline is a heterocyclic aromatic organic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring substituted with a chloromethyl group at the 7th position and a methyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-5-methylquinoxaline typically involves the reaction of 5-methylquinoxaline with chloromethylating agents. One common method is the reaction of 5-methylquinoxaline with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly chloromethylating agents can be considered for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-5-methylquinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted quinoxaline derivatives.

    Oxidation Reactions: Formation of quinoxaline carboxylic acids or aldehydes.

    Reduction Reactions: Formation of dihydroquinoxaline derivatives.

Scientific Research Applications

7-(Chloromethyl)-5-methylquinoxaline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-5-methylquinoxaline involves its interaction with biological targets such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of DNA function, contributing to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Chloromethyl)-5-methylquinazoline
  • 7-(Chloromethyl)-5-methylpyrimidine
  • 7-(Chloromethyl)-5-methylbenzoxazole

Uniqueness

7-(Chloromethyl)-5-methylquinoxaline is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Its chloromethyl group provides a reactive site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

7-(chloromethyl)-5-methylquinoxaline

InChI

InChI=1S/C10H9ClN2/c1-7-4-8(6-11)5-9-10(7)13-3-2-12-9/h2-5H,6H2,1H3

InChI Key

ONWTVBMYGOOWEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=NC=CN=C12)CCl

Origin of Product

United States

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